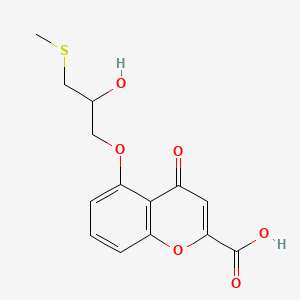
Texacromil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TEXACROMIL is a compound known for its role as a mast cell stabilizer. It is used primarily in the medical field to prevent allergic reactions by inhibiting the release of histamine and other inflammatory mediators from mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TEXACROMIL involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as condensation reactions, esterification, and purification through crystallization or chromatography are typically employed.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: TEXACROMIL undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds.
Scientific Research Applications
TEXACROMIL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study mast cell stabilization and histamine release mechanisms.
Biology: Investigated for its effects on cellular processes and its potential role in treating allergic conditions.
Medicine: Applied in the development of anti-allergic drugs and therapies.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
TEXACROMIL exerts its effects by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. It binds to specific receptors on the mast cell surface, inhibiting the degranulation process. This action helps to reduce allergic symptoms and inflammation .
Comparison with Similar Compounds
Cromolyn Sodium: Another mast cell stabilizer used to treat allergic conditions.
Nedocromil Sodium: Similar in function to TEXACROMIL, used for asthma and allergic conjunctivitis.
Uniqueness: this compound is unique in its specific binding affinity and stability profile, making it a preferred choice in certain therapeutic applications. Its chemical structure allows for targeted action with minimal side effects compared to other mast cell stabilizers .
Properties
CAS No. |
77005-28-8 |
|---|---|
Molecular Formula |
C14H14O6S |
Molecular Weight |
310.32 g/mol |
IUPAC Name |
5-(2-hydroxy-3-methylsulfanylpropoxy)-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O6S/c1-21-7-8(15)6-19-10-3-2-4-11-13(10)9(16)5-12(20-11)14(17)18/h2-5,8,15H,6-7H2,1H3,(H,17,18) |
InChI Key |
CMPCNRFIRDPVAN-UHFFFAOYSA-N |
SMILES |
CSCC(COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O |
Canonical SMILES |
CSCC(COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














